
Oxalyl chloride
Overview
Description
Oxalyl chloride (C₂O₂Cl₂), a colorless to pale yellow liquid with a pungent odor, is a highly reactive acylating and chlorinating agent. Its molecular structure comprises two carbonyl groups flanked by chlorine atoms, rendering it a potent electrophile. Industrially, it is employed in synthesizing pharmaceuticals, agrochemicals, dyes, and polymers . A key application lies in converting carboxylic acids to acid chlorides, a critical step in peptide synthesis and amide bond formation . Additionally, it facilitates deprotection of tert-butyloxycarbonyl (N-Boc) and p-methoxybenzyl (PMB) groups under mild conditions . Despite its utility, this compound is hazardous, with an LC50 of 1840 ppm, causing severe respiratory and dermal irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxalyl chloride is typically prepared by reacting anhydrous oxalic acid with phosphorus pentachloride. The reaction is carried out by mixing 90 grams of anhydrous powdered oxalic acid with 400 grams of pulverized phosphorus pentachloride in a round-bottom flask cooled with an ice-water bath. The mixture is allowed to stand for 2-3 days at room temperature until the mass is fully liquefied. The reaction products are then fractionally distilled by collecting the fraction between 60 and 100 degrees Celsius .
Industrial Production Methods: Commercially, this compound is produced from ethylene carbonate. Photochlorination gives the perchloroethylene carbonate and hydrogen chloride, which is subsequently degraded to this compound and phosgene .
Chemical Reactions Analysis
Hydrolysis Reaction
Oxalyl chloride reacts violently with water, producing gaseous byproducts:
This reaction is unique compared to other acyl chlorides, which typically yield carboxylic acids . The release of carbon monoxide (toxic) and hydrochloric acid necessitates strict anhydrous handling conditions .
Reaction with Alcohols
This compound converts primary and secondary alcohols to esters via nucleophilic acyl substitution:
For example, reaction with 2,4,6-trichlorophenol produces bis(2,4,6-trichlorophenyl) oxalate, a key component in chemiluminescent glowsticks .
Swern Oxidation
This compound activates dimethyl sulfoxide (DMSO) to oxidize alcohols to aldehydes/ketones:
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DMSO reacts with this compound at −60°C to form a chlorosulfonium ion.
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Alcohol deprotonation generates an oxonium intermediate.
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Triethylamine quenches the reaction, yielding the carbonyl compound .
Example: Primary alcohols → aldehydes; secondary alcohols → ketones .
Reaction with Amides and Aldoximes
This compound with DMSO catalyzes the conversion of:
-
Primary amides to nitriles:
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Aldoximes to nitriles:
Yields range from 70–95% for aromatic and aliphatic substrates .
Friedel-Crafts Acylation
This compound generates electrophilic acylium ions for aromatic formylation:
Used to synthesize aryl ketones and heterocyclic derivatives .
Formation of Acid Anhydrides
Reaction with carboxylic acids produces symmetric or mixed anhydrides:
This method avoids racemization in chiral acids .
Reaction with Hydrazides and Carbazones
This compound reacts with:
-
N,N'-Diarylcarbazones to yield parabanic acid analogs .
These reactions expand its utility in heterocyclic synthesis .
Reactivity with Strong Lewis Acids
In superacidic systems (e.g., HF/SbF₅), this compound forms protonated species and chlorocarbonyl cations:
Crystallographic studies confirm short C−Cl bonds (1.63 Å) with double-bond character .
Scientific Research Applications
Key Properties
- Molecular Weight : 130.98 g/mol
- Boiling Point : 60 °C
- Density : 1.36 g/cm³
- Solubility : Reacts vigorously with water
Oxidation of Alcohols
Oxalyl chloride is employed in the Swern oxidation process to convert primary and secondary alcohols into aldehydes and ketones. The reaction typically involves:
- Reagents : this compound in DMSO, followed by triethylamine.
- Mechanism : Formation of an intermediate that undergoes elimination to yield the carbonyl compound.
Synthesis of Acyl Chlorides
This compound is widely used for synthesizing acyl chlorides from carboxylic acids. This reaction is often catalyzed by N,N-dimethylformamide (DMF), leading to:
- Byproducts : Gaseous HCl, CO, and CO₂.
- Advantages : Milder conditions compared to thionyl chloride, with fewer side reactions.
Formylation of Arenes
In Friedel-Crafts acylation reactions, this compound reacts with aromatic compounds in the presence of aluminum chloride to produce acyl chlorides. This method is significant for:
- Yielding Carboxylic Acids : Subsequent hydrolysis of the acyl chlorides yields the corresponding carboxylic acids.
Preparation of Oxalate Diesters
This compound can react with alcohols to form oxalate diesters, which are useful in various applications including:
- Glow Sticks : Phenyl oxalate ester is a key component in chemiluminescent products.
Synthesis of Anhydrides
A study demonstrated the use of this compound in synthesizing aromatic acid anhydrides from benzoic acid:
- Reaction Conditions : Benzoic acid treated with this compound at elevated temperatures.
- Products : Benzoyl chloride and gaseous byproducts (HCl, CO).
- Yield : Approximately 75% under optimized conditions .
Drug Carrier Applications
Research explored using this compound as a linker in synthesizing star-shaped block copolymers for drug delivery systems:
- Materials Used : Poly(ethylene glycol) (PEG) linked to poly(lactic-co-glycolic acid) (PLGA).
- Outcome : Enhanced micelle formation suitable for drug encapsulation and release .
Data Tables
Application | Reaction Type | Key Reagents | Byproducts |
---|---|---|---|
Oxidation of Alcohols | Swern Oxidation | DMSO, Triethylamine | HCl, CO₂, CO |
Synthesis of Acyl Chlorides | Conversion from Carboxylic Acid | N,N-Dimethylformamide | HCl, CO₂ |
Friedel-Crafts Acylation | Aromatic Substitution | Aluminum Chloride | HCl |
Preparation of Diesters | Esterification | Alcohols | HCl |
Mechanism of Action
The mechanism of action of oxalyl chloride involves its high reactivity due to the presence of two acyl chloride groups. In the Swern oxidation, this compound activates dimethyl sulfoxide, generating an adduct that releases a chloride anion. This anion acts as a nucleophile towards the electrophilic sulfur atom, leading to the formation of the desired aldehyde or ketone .
Comparison with Similar Compounds
Oxalyl chloride is often compared to other chlorinating agents like thionyl chloride (SOCl₂) , phosphorus oxychloride (POCl₃) , and phosgene (COCl₂) . Below is a detailed analysis:
Reactivity and Efficiency in Acid Chloride Formation
- This compound: Reacts with carboxylic acids at room temperature, often with catalytic DMF, generating HCl and CO as byproducts. The reaction is highly efficient, even for sterically hindered acids . Example: Conversion of S-naproxen to naproxenoyl chloride occurs quantitatively in dichloromethane .
- Thionyl Chloride :
- Phosphorus Oxychloride :
Deprotection Efficiency
- This compound: Cleaves N-Boc groups in methanol at RT (3–24 h, 70–95% yield). Tolerates aromatic, aliphatic, and heterocyclic substrates . Selectively removes PMB ethers and esters with 0.5 equivalents in dichloromethane .
- Traditional Acids (HCl, TFA) :
- Require harsh conditions (e.g., 4M HCl in dioxane), risking side reactions like ester hydrolysis.
- Phosgene :
Table 2: Deprotection of N-Boc Groups
Reagent | Solvent | Time (h) | Yield (%) | Functional Group Tolerance |
---|---|---|---|---|
This compound | MeOH | 3–24 | 70–95 | High (EWG enhances rate) |
HCl (gaseous) | Dioxane | 1–2 | 80–90 | Moderate (ester cleavage) |
Phosgene | Toluene | 1 | 85–95 | Low (safety concerns) |
Table 3: Hazard Comparison
Reagent | LC50 (ppm) | Byproduct Toxicity | Detection Methods |
---|---|---|---|
This compound | 1840 | CO (toxic) | BODIPY-based ratiometric probes |
Thionyl chloride | 500 | SO₂ (irritant) | Gas chromatography |
Phosgene | 50 | None | Limited (requires specialized kits) |
Biological Activity
Oxalyl chloride (C₂Cl₂O₂) is a versatile chemical compound primarily known for its role as a reagent in organic synthesis. However, its biological activity has garnered attention in various research contexts, particularly in drug development and material science. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.
This compound is a colorless liquid with a pungent odor, commonly used as a chlorinating agent and for the synthesis of acid chlorides. Its structure comprises two carbonyl groups flanked by chlorine atoms, which contribute to its reactivity. The compound can undergo hydrolysis to produce carbon monoxide and hydrochloric acid, making it a potential source of reactive intermediates in biological systems.
Mechanism of Action:
- Carbon Monoxide Generation: this compound decomposes to release carbon monoxide (CO), which has been implicated in various biological processes, including signaling pathways and cytotoxic effects on cells .
- Reactivity with Biological Molecules: The electrophilic nature of this compound allows it to react with nucleophiles such as amino acids and nucleotides, potentially modifying their structure and function .
Applications in Drug Development
Recent studies have highlighted the utility of this compound in synthesizing drug carriers and evaluating their biological activity. For instance:
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Synthesis of Drug-Carrying Micelles: this compound has been employed to synthesize star-shaped block copolymers that serve as drug carriers. In one study, poly(lactic-co-glycolic acid) (PLGA) was linked with polyethylene glycol (PEG) using this compound, resulting in micelles that exhibited enhanced drug-loading capacity and sustained release profiles for anticancer drugs like rapamycin (RPM) .
Property Value Average Diameter 100 nm Encapsulation Efficiency 85% Drug Release Rate Slow (over 24 hours) - Anticancer Activity: this compound derivatives have shown promising anticancer properties. A study demonstrated that compounds synthesized from this compound exhibited significant antiproliferative effects on various cancer cell lines. The most active compounds were evaluated for their growth inhibition (GI50) and cytotoxicity (LC50), revealing a narrow therapeutic index but notable potential for further development .
Case Studies
-
Anticancer Activity Evaluation:
In an investigation involving cyclic sulfamide compounds derived from this compound, researchers synthesized several derivatives and tested their effects on cancer cell proliferation. The results indicated that certain compounds significantly inhibited cell migration and induced apoptosis in A549 lung cancer cells, suggesting a mechanism involving cellular senescence rather than direct cytotoxicity . -
Material Science Applications:
This compound's role in synthesizing functional polymers has been explored extensively. For instance, the creation of PLGA-PEG micelles using this compound demonstrated improved biocompatibility and cytostatic effects compared to free drug formulations. This highlights the compound's relevance not only in synthetic chemistry but also in developing advanced drug delivery systems .
Research Findings
- Structure-Activity Relationship Studies: Research has indicated that modifications to the structure of this compound derivatives can significantly influence their biological activity. For example, variations in substituents on benzamide derivatives showed differing inhibitory effects on acetylcholinesterase (AChE), with some compounds demonstrating high selectivity and potency .
- Photochemical Studies: this compound has been utilized as a precursor for generating chlorine atoms through photolysis, contributing to studies on atmospheric chemistry and kinetics . These findings underline its importance beyond synthetic applications.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing oxalyl chloride, and how can purity be optimized?
this compound is typically synthesized via the reaction of anhydrous oxalic acid with phosphorus pentachloride (PCl₅) under controlled conditions. The procedure involves grinding oxalic acid into a fine powder, mixing it with PCl₅ in an ice bath to manage exothermicity, and allowing the mixture to react for 48–72 hours. Distillation at 60–100°C yields pure this compound (bp 63–64°C). Purity optimization requires fractional distillation to remove residual phosphorus compounds and rigorous exclusion of moisture .
Q. How does this compound function as a chlorinating agent in carboxylic acid conversions?
this compound reacts with carboxylic acids through a two-step mechanism: (i) nucleophilic substitution at the carbonyl carbon, forming a mixed anhydride intermediate, and (ii) chloride ion attack, releasing CO, CO₂, and HCl. The reaction is driven by the thermodynamic stability of gaseous byproducts (CO and CO₂), which shifts equilibrium toward acid chloride formation. Catalytic DMF enhances reactivity by generating a chlorodimethylsulfonium intermediate, accelerating the process .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its toxicity (LC₅₀ = 1,840 ppm) and corrosiveness, this compound requires:
- Ventilation : Use fume hoods to prevent inhalation of HCl vapor.
- PPE : Chemical-resistant gloves, safety goggles, and lab coats.
- Storage : Anhydrous conditions in glass or inert containers to avoid hydrolysis.
- Decomposition Management : Neutralize spills with sodium bicarbonate or lime .
Advanced Research Questions
Q. How can conflicting spectroscopic data on this compound’s molecular conformation be resolved?
this compound exists as a mixture of trans-planar (C₂h symmetry) and cis isomers in fluid phases, with the trans isomer dominating (~80%). Solid-state IR/Raman spectra confirm exclusive trans geometry. Conflicting fluid-phase data are resolved by temperature-dependent studies: at 25°C, cis populations reach ~20%, evidenced by nine additional vibrational bands assignable to the cis rotamer. Computational studies (G3 models) support a 2.2 kJ/mol energy difference favoring the trans isomer .
Q. What mechanistic insights explain this compound’s role in N-Boc deprotection?
this compound in methanol mediates N-Boc deprotection via a non-HCl-dependent pathway. The proposed mechanism involves: (i) Electrophilic attack by this compound on the carbamate carbonyl, forming an oxazolidinedione intermediate. (ii) tert-Butyl group elimination as isobutanol, releasing CO and CO₂. This pathway contrasts with traditional acidolysis, as in situ HCl alone fails to deprotect N-Boc groups, highlighting this compound’s unique electrophilic reactivity .
Q. How do ratiometric fluorogenic probes improve this compound detection sensitivity?
BODIPY-based probes exploit intramolecular charge transfer (ICT) to achieve dual-mode (colorimetric/fluorometric) detection. This compound reacts with hydroxyl or amine groups on the probe, inducing a hypsochromic shift in absorption (visible color change) and a ratiometric fluorescence "turn-on" (e.g., 510 nm → 450 nm). This method achieves sub-ppm sensitivity and rapid response (<1 min), outperforming gas chromatography and single-mode probes .
Q. Why does this compound’s CO-release efficiency vary in prodrug applications?
In aqueous solutions, this compound derivatives undergo competing pathways: (i) CO-generating pathway : Hydrolysis → decarboxylation → CO release. (ii) Non-CO pathway : Direct hydrolysis to oxalic acid. Efficiency depends on substituent steric/electronic effects. Electron-withdrawing groups stabilize the transition state for decarbonylation, favoring CO release. Kinetic studies using ¹³C-labeled derivatives quantify pathway dominance .
Q. Methodological Considerations Table
Properties
IUPAC Name |
oxalyl dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2O2/c3-1(5)2(4)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSLXHKWHWQRSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058822 | |
Record name | Ethanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless fuming liquid with a penetrating odor; [Merck Index] | |
Record name | Ethanedioyl dichloride | |
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Record name | Oxalyl chloride | |
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Vapor Pressure |
150.0 [mmHg] | |
Record name | Oxalyl chloride | |
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CAS No. |
79-37-8 | |
Record name | Oxalyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-37-8 | |
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Record name | Oxalyl chloride | |
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Record name | Ethanedioyl dichloride | |
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Record name | Ethanedioyl dichloride | |
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Record name | Oxalyl dichloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.092 | |
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Record name | OXALYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Y96317DW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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